Sulfadimethoxine N4-Acetate
Description
Significance of Drug Metabolite Characterization in Pharmaceutical Sciences
The characterization of drug metabolites is a fundamental aspect of pharmaceutical research and development. When a drug is administered, it undergoes a series of biochemical transformations in the body, a process known as metabolism. These transformations result in the formation of various metabolites, each with its own unique chemical structure and pharmacological profile. The identification and analysis of these metabolites are crucial for several reasons.
Secondly, the rate and pathway of metabolism can vary significantly between individuals due to genetic factors, age, disease states, and co-administration of other drugs. Studying metabolites helps to elucidate these inter-individual differences, paving the way for personalized medicine.
Finally, regulatory agencies worldwide require thorough characterization of all major metabolites of a new drug candidate as part of the safety and efficacy evaluation process before it can be approved for clinical use.
Overview of Sulfonamide Drug Metabolism as a Research Domain
Sulfonamides are a class of synthetic antimicrobial agents that function by inhibiting the synthesis of folic acid in bacteria. The metabolism of sulfonamides in the body is diverse and primarily occurs in the liver. The main metabolic pathways include N-acetylation, N-glucuronidation, and hydroxylation.
N-acetylation, particularly at the N4-position of the sulfonamide molecule, is a common and significant metabolic route. This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme system, which exhibits genetic polymorphism in humans and other species. This genetic variation leads to different rates of acetylation, categorizing individuals as "fast" or "slow" acetylators. This can have significant implications for the drug's efficacy and potential for adverse effects. For instance, slow acetylators may have higher circulating levels of the parent drug for longer periods.
The study of sulfonamide metabolism is an active area of research, as it provides valuable information on drug disposition, potential drug-drug interactions, and the toxicological implications of their metabolic products.
Identification of Sulfadimethoxine (B1681780) N4-Acetate as a Key Sulfadimethoxine Metabolite
Sulfadimethoxine N4-Acetate has been definitively identified as a major metabolite of sulfadimethoxine in numerous species. nih.gov The primary metabolic pathway leading to its formation is the acetylation of the N4-amino group of the sulfadimethoxine molecule.
The extent to which sulfadimethoxine is metabolized to its N4-acetate form varies considerably across different species. For example, in rabbits and guinea pigs, N4-acetylation is the predominant metabolic pathway. ncats.io In contrast, in humans and rhesus monkeys, N1-glucuronidation is the major route of metabolism, although N4-acetylation still occurs to a lesser extent. ncats.io In dogs, sulfadimethoxine is primarily excreted unchanged, as they have a limited capacity for acetylation. pharmaffiliates.comresearchgate.netr-biopharm.com In rats, both the unchanged drug and its N4-acetyl derivative are found in roughly equal amounts in the urine. ncats.io Studies in pigs have also demonstrated the formation of N4-acetylsulfonamides. scialert.net In various fish species, N4-acetylation has been shown to be a major metabolic pathway. nih.govmdpi.com
The characterization of this compound is crucial for understanding the complete pharmacokinetic profile of the parent drug, sulfadimethoxine. Research has focused on developing sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of sulfadimethoxine and its N4-acetylated metabolite in various biological matrices, including plasma, urine, and tissues. nih.govnih.govnih.gov This allows for detailed investigations into the absorption, distribution, metabolism, and excretion of both the parent drug and its key metabolite.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]acetamide | nih.gov |
| CAS Number | 555-25-9 | pharmaffiliates.comlgcstandards.com |
| Molecular Formula | C14H16N4O5S | nih.govfda.govscbt.com |
| Molecular Weight | 352.37 g/mol | nih.govfda.gov |
| Synonyms | N(4)-Acetylsulfadimethoxine, N4-AcSDM, Sulfadimethoxine EP Impurity B | pharmaffiliates.comnih.govlgcstandards.com |
| Chemical Structure |
Research Findings on the Metabolism of Sulfadimethoxine to this compound in Various Species
| Species | Primary Metabolic Pathway | Extent of N4-Acetylation | Research Findings | Source |
| Human | N1-glucuronidation | Minor | N1-glucuronide is the major metabolite in urine. | ncats.ionih.gov |
| Rhesus Monkey | N1-glucuronidation | Minor | N1-glucuronide is the major metabolite in urine. | ncats.io |
| Rabbit | N4-acetylation | Major | N4-acetylsulfadimethoxine is the main metabolite. | nih.govncats.ionih.gov |
| Guinea Pig | N4-acetylation | Major | N4-acetylsulfadimethoxine is the main metabolite. | ncats.io |
| Dog | Excreted unchanged | Limited | Dogs do not significantly acetylate sulfadimethoxine. | pharmaffiliates.comresearchgate.netr-biopharm.com |
| Rat | Unchanged drug and N4-acetylation | Significant | Excreted as unchanged drug and N4-acetyl derivative in roughly equal amounts. | ncats.io |
| Cattle | N4-acetylation | Major | N4-acetylsulfadimethoxine is a major metabolite. | nih.gov |
| Pig | N4-acetylation | Significant | Formation of N4-acetylsulfonamide has been demonstrated. | scialert.net |
| Fish (various species) | N4-acetylation | Major | N4-acetylation is a major metabolic pathway. | nih.govmdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOSEJTAADVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204077 | |
| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-25-9 | |
| Record name | N4-Acetylsulfadimethoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadimethoxine N4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULFADIMETHOXINE N4-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biotransformation and Metabolic Pathways of Sulfadimethoxine N4 Acetate
N-Acetylation as a Primary Metabolic Route of Sulfadimethoxine (B1681780)
N-acetylation is a significant Phase II metabolic reaction for sulfadimethoxine in many species. researchgate.netkarger.com This process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A to the N4-amino group of the sulfadimethoxine molecule, resulting in the formation of N4-acetylsulfadimethoxine. karger.com The extent to which a dose is acetylated varies depending on the specific sulfonamide structure and the species . karger.com In some species, this acetylation pathway is the primary route of elimination and detoxification. researchgate.netnih.gov
The enzymatic catalysis of N4-acetylation is performed by a class of enzymes known as Arylamine N-acetyltransferases (NATs). karger.comnih.govresearchgate.net These enzymes are crucial in the metabolism and detoxification of a wide range of drugs and other foreign compounds (xenobiotics) that contain an aromatic amine or hydrazine (B178648) structure. nih.govresearchgate.net
In humans, two active NAT isoenzymes have been identified: NAT1 and NAT2. nih.gov While both have roles in metabolism, the NAT2 enzyme is primarily responsible for the acetylation of many drugs, including sulfonamides. researchgate.netnih.gov The NAT2 gene locus is the site of a well-documented genetic polymorphism that leads to significant variations in drug metabolism among individuals. nih.gov
The activity of the NAT2 enzyme varies widely across the population due to genetic polymorphisms—common variations in the DNA sequence of the NAT2 gene. nih.govyoutube.com These variations result in the classification of individuals into different "acetylator phenotypes":
Slow Acetylators: These individuals have mutations in the NAT2 gene that produce an enzyme with reduced activity or stability, leading to a slower rate of drug metabolism. nih.gov
Intermediate Acetylators: Possessing one rapid and one slow allele, these individuals have a moderate rate of acetylation. frontiersin.org
Rapid Acetylators: These individuals have NAT2 gene variants that code for a highly efficient enzyme, resulting in faster metabolism of susceptible drugs. youtube.comfrontiersin.org
This genetic difference has a direct impact on the pharmacokinetics of sulfadimethoxine. A study in humans demonstrated that fast acetylators clear the drug more quickly than slow acetylators. nih.gov Consequently, the half-life of both the parent sulfadimethoxine and its metabolite, Sulfadimethoxine N4-Acetate, is significantly shorter in fast acetylators. nih.gov
Table 1: Pharmacokinetic Parameters of Sulfadimethoxine and its N4-Acetate Metabolite in Different Human Acetylator Phenotypes nih.gov
| Phenotype | Compound | Mean Half-life (t½) |
| Fast Acetylators | Sulfadimethoxine | 27.8 ± 4.2 hours |
| N4-Acetylsulfadimethoxine | 41.3 ± 5.2 hours | |
| Slow Acetylators | Sulfadimethoxine | 36.3 ± 5.4 hours |
| N4-Acetylsulfadimethoxine | 53.5 ± 8.5 hours |
Data is presented as mean ± standard deviation.
The primary metabolic pathway for sulfadimethoxine shows considerable variation among different animal species. nih.gov While N4-acetylation is a common route, its importance relative to other pathways, such as N1-glucuronidation, is highly species-dependent.
For example, in rabbits and guinea pigs, N4-acetylsulfadimethoxine is the predominant metabolite found in urine. nih.gov In contrast, humans and rhesus monkeys primarily metabolize the drug via N1-glucuronidation. nih.gov Pigs utilize acetylation as the main route of elimination for sulfadimethoxine. nih.gov The dog represents an exception among the species studied, as it excretes the drug largely unchanged. nih.gov
Table 2: Major Urinary Metabolites of Sulfadimethoxine in Various Species nih.gov
| Species | Major Metabolite(s) |
| Man | Sulfadimethoxine N1-glucuronide |
| Rhesus Monkey | Sulfadimethoxine N1-glucuronide |
| Rabbit | N4-acetylsulfadimethoxine |
| Guinea Pig | N4-acetylsulfadimethoxine |
| Rat | Unchanged drug and N4-acetylsulfadimethoxine in equal amounts |
| Dog | Unchanged drug |
Deacetylation of this compound to Parent Compound
Metabolism is not a one-way process; this compound can be converted back to the parent compound, sulfadimethoxine, through a reaction known as deacetylation. nih.govnih.gov This reverse process indicates that an acetylation-deacetylation equilibrium exists within the body for many sulfonamides. karger.comnih.gov The presence of deacetylation means that the N4-acetyl metabolite can act as a reservoir for the parent drug.
Several factors can influence the rate and extent of deacetylation:
Species: The capacity for deacetylation varies among species. For instance, studies in pigs show significant deacetylation of acetylated sulfonamides. nih.govnih.gov In contrast, research on the turtle Pseudemys scripta elegans indicated that N4-acetylsulphamethoxazole (a related sulfonamide) was not deacetylated, suggesting this pathway may be absent or minimal in some species.
Plasma Protein Binding: The degree to which a drug and its metabolite bind to plasma proteins can affect their availability for metabolism. Research has suggested that plasma protein binding can have a large effect on the elimination of sulfadimethoxine in pigs, which is primarily driven by the acetylation-deacetylation balance. nih.gov
Secondary Conjugation Pathways of this compound
Following the primary metabolic step of N4-acetylation, where sulfadimethoxine is converted to this compound, this major metabolite can undergo further biotransformation through secondary conjugation pathways. These reactions, primarily occurring in the liver, facilitate the detoxification and subsequent excretion of the drug from the body. The most prominent of these secondary pathways is N1-glucuronidation, leading to the formation of a double conjugate. Other potential conjugation reactions may also occur, contributing to the metabolic profile of sulfadimethoxine.
N1-Glucuronidation of this compound
N1-glucuronidation represents a significant secondary metabolic pathway for this compound in humans. This reaction involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the N1-nitrogen of the pyrimidine (B1678525) ring of this compound. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics and endogenous compounds.
While N1-glucuronides of sulfadimethoxine are formed, they are typically not found in measurable concentrations in plasma. nih.gov This suggests that the glucuronidation process may occur efficiently, leading to rapid clearance of the resulting conjugate.
Formation of Double Conjugates (e.g., N4-Acetylsulfadimethoxine-N1-Glucuronide)
The sequential processes of N4-acetylation followed by N1-glucuronidation result in the formation of a "double conjugate," specifically N4-Acetylsulfadimethoxine-N1-Glucuronide. nih.gov This metabolite incorporates both the acetyl group at the N4-position and the glucuronic acid moiety at the N1-position. The formation of such double conjugates is a key feature of sulfadimethoxine metabolism in humans. nih.gov
The creation of N4-Acetylsulfadimethoxine-N1-Glucuronide is the terminal step in a major metabolic sequence for sulfadimethoxine. This final product is highly water-soluble and readily eliminated from the body, primarily via the urine. The formation of this double conjugate underscores the multi-step enzymatic processes involved in the detoxification and clearance of sulfonamide antibiotics.
The table below summarizes the key metabolites in this pathway.
| Compound Name | Precursor | Key Enzymatic Process | Resulting Metabolite |
| Sulfadimethoxine | - | N4-Acetylation | This compound |
| This compound | Sulfadimethoxine | N1-Glucuronidation | N4-Acetylsulfadimethoxine-N1-Glucuronide |
Other Potential Conjugation Reactions
While N1-glucuronidation is a well-documented secondary conjugation pathway for this compound, other reactions could potentially occur, although they may be of minor significance in humans. The metabolism of sulfonamides can be complex and species-dependent.
One such potential pathway is sulfation , a conjugation reaction catalyzed by sulfotransferases (SULTs) that involves the transfer of a sulfonate group to a hydroxyl or amino group of a substrate. While direct sulfation of this compound has not been extensively reported, metabolites of other aromatic amines can undergo sulfation. nih.gov For instance, if hydroxylation of the aromatic ring of this compound were to occur, the resulting hydroxylated metabolite could be a substrate for sulfation.
Furthermore, the metabolic landscape of sulfonamides often involves a dynamic equilibrium between acetylation and deacetylation . karger.com This means that this compound can be hydrolyzed back to sulfadimethoxine. This deacetylation can make the parent compound available again for other metabolic transformations, including direct N1-glucuronidation or other oxidative pathways, before potentially being re-acetylated.
It is also important to note that for some sulfonamides, hydroxylation of the parent molecule or its N4-acetylated metabolite can occur, followed by conjugation of the newly formed hydroxyl group with glucuronic acid or sulfate. karger.com These pathways, while not definitively established for this compound, represent plausible, albeit likely minor, routes for its further biotransformation.
Pharmacokinetic and Dispositional Research of Sulfadimethoxine N4 Acetate
Absorption and Systemic Availability of Sulfadimethoxine (B1681780) N4-Acetate
When administered directly, Sulfadimethoxine N4-Acetate is absorbed systemically. Following administration, it is subject to further metabolic processes. Research in humans has shown that when N4-acetylsulfadimethoxine is given as the parent drug, a significant portion, approximately 30%, is N1-glucuronidated before being excreted. nih.gov In swine, the detection of the parent compound, sulfadimethoxine, after intravenous administration of N4-acetylsulfadimethoxine suggests that deacetylation can occur, indicating that the metabolite is part of an acetylation-deacetylation equilibrium. nih.gov
Distribution Profile of this compound in Biological Tissues and Fluids
Once in the systemic circulation, this compound distributes throughout various bodily tissues and fluids. Its distribution is significantly influenced by its high affinity for plasma proteins.
This compound exhibits extensive binding to plasma proteins. In human studies, N4-acetylsulfadimethoxine demonstrated a very high protein binding rate of 99%. nih.gov This high degree of binding influences its distribution and elimination half-life. Research in pigs has shown that the percentage of plasma protein binding for both sulfadimethoxine and its N4-acetyl metabolite is similar and can range from 30% to 95%, depending on the plasma concentration of the compound. nih.gov
Table 1: Plasma Protein Binding of this compound
| Species | Protein Binding Percentage | Concentration Dependence |
|---|---|---|
| Human | 99% | Not specified |
The N4-acetylated metabolite of sulfonamides is known to be present in high concentrations in various tissues. mdpi.comnih.gov Studies in fish have shown that N4-acetylated metabolites are found extensively in the liver and kidney, often at higher concentrations than the parent drug. mdpi.comnih.gov This suggests that the liver is a primary site of the acetylation metabolism, and the kidneys are a key organ for its subsequent excretion. mdpi.comnih.gov
Sulfadimethoxine and its metabolites are eliminated from the body through both renal and fecal routes. Following an oral dose of the parent drug, sulfadimethoxine, approximately 50-60% is excreted in the urine, with the remaining 40-50% being excreted into the bile and faeces. nih.gov In swine, studies have detected N4-acetylsulfadimethoxine in both plasma and urine. nih.gov Research in rabbits also indicates that the metabolite is primarily eliminated by excretion through the kidneys. nih.gov
Elimination and Excretion Kinetics of this compound
The elimination of this compound from the body is governed by its metabolic and excretory pathways. The half-life of the N4-acetyl conjugate is influenced by the individual's metabolic rate. In humans, fast acetylators exhibit a shorter half-life for the metabolite (41.3 ± 5.2 hours) compared to slow acetylators (53.5 ± 8.5 hours). nih.gov
Table 2: Elimination Half-Life of this compound in Humans
| Acetylator Phenotype | Elimination Half-Life (Hours) |
|---|---|
| Fast Acetylator | 41.3 ± 5.2 |
The kidneys are the principal route for the excretion of this compound. nih.gov Studies in patients with varying degrees of kidney impairment have shown that the half-life of the metabolite is fully dependent on kidney function. nih.gov The renal clearance of N4-acetylsulphamethoxazole is linearly related to creatinine (B1669602) clearance, indicating a direct relationship between kidney function and the elimination of the metabolite. nih.gov Research in pigs suggests the involvement of active tubular secretion in the renal excretion of N4-acetylsulfadimethoxine, particularly at higher doses. nih.gov
Biliary Excretion and Enterohepatic Recirculation
The disposition of this compound is significantly influenced by its route of elimination, with biliary excretion playing a notable role in many species. Following the N4-acetylation of the parent sulfadimethoxine in the liver, the resulting metabolite, this compound, can be secreted into the bile. wikipedia.org This pathway is a common route of elimination for this metabolite in many animal species. wikipedia.org
However, the extent of biliary excretion of this compound can vary considerably between species. For instance, in studies conducted on rats, the excretion of N4-acetylsulphadimethoxine into the bile was found to be relatively low, accounting for only 0-4% of the administered dose. nih.gov In contrast, research in humans suggests a more substantial proportion of sulfadimethoxine and its metabolites are directed towards biliary and fecal elimination, with approximately 40-50% of an oral dose of the parent drug being available for these routes. nih.gov
Half-Life Considerations for the Metabolite
The half-life of this compound, a key parameter in understanding its persistence in the body, exhibits significant variability depending on the species and the individual's metabolic phenotype. nih.gov In humans, the half-life of this metabolite is influenced by the individual's acetylation capacity. nih.gov
Research has delineated the following half-life values for this compound in humans based on acetylator status: nih.gov
| Acetylator Phenotype | Mean Half-Life (hours) | Standard Deviation |
| Fast Acetylators | 41.3 | ± 5.2 |
| Slow Acetylators | 53.5 | ± 8.5 |
This data indicates that individuals who are "fast acetylators" eliminate the N4-acetyl metabolite more rapidly than "slow acetylators". nih.gov The intrinsic half-life of the N4-acetyl derivative is a complex parameter, as it is influenced by the ongoing processes of acetylation of the parent drug and the potential for deacetylation of the metabolite. karger.com
In veterinary species, the elimination of this compound also varies. For example, in chickens, N4-Acetyl Sulfadimethoxine was observed in some tissues and, along with other metabolites, was eliminated from all tissues within 48 hours of the withdrawal of the parent drug. nih.gov While specific half-life values were not provided in this study, it gives a qualitative indication of the metabolite's persistence in this species. nih.gov
Furthermore, environmental factors such as temperature can influence the pharmacokinetics of sulfonamide metabolites in ectothermic animals. In a study on a related compound, N4-acetyl sulfadiazine (B1682646) in grass carp, a rise in water temperature led to a decrease in the elimination half-life of the metabolite in plasma and tissues. nih.gov This suggests that the persistence of this compound in such species could also be subject to environmental conditions. nih.govmdpi.com
Advanced Analytical Methodologies for Sulfadimethoxine N4 Acetate Research
Chromatographic Separation Techniques for Metabolite Profiling and Quantification
Chromatography is the cornerstone of analyzing Sulfadimethoxine (B1681780) N4-Acetate, enabling its separation from the parent drug, other metabolites, and endogenous matrix components. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of sulfadimethoxine and its N4-acetylated metabolite. nih.govnih.gov Its suitability stems from the polar and non-volatile nature of these compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the predominant mode of separation.
Research has demonstrated the simultaneous extraction and HPLC determination of sulfadimethoxine and N-acetylsulfadimethoxine in various biological tissues. For instance, a method developed for channel catfish muscle and plasma used a microbore analytical column with an isocratic mobile phase consisting of aqueous phosphoric acid and acetonitrile. This approach achieved detection limits of 26 ng/g for N-acetylsulfadimethoxine in muscle and 11 ng/mL in plasma. Another study successfully quantified sulfadimethoxine and its N4-acetyl metabolite in eggs using restricted-access media HPLC (RAM-HPLC) with a photodiode array detector. This method employed a shielded hydrophobic phase column and an isocratic elution with a dilute acetic acid and ethanol (B145695) mobile phase.
The following interactive table summarizes typical HPLC conditions used for the analysis of Sulfadimethoxine and its N4-Acetate metabolite.
| Matrix | Column | Mobile Phase | Detection | Key Finding |
|---|---|---|---|---|
| Catfish Muscle & Plasma | Microbore C18 | Aqueous 0.017M Phosphoric Acid / Acetonitrile (71:29 or 73:27) | UV | Method Detection Limits: 26 ng/g (muscle), 11 ng/mL (plasma) for N-acetyl SDM. |
| Eggs | Hisep shielded hydrophobic phase | 0.3% Acetic Acid solution / Ethanol | Photo-Diode Array (PDA) | Average recoveries >91% for both parent drug and metabolite. |
| Feeds | Zorbax Eclipse XDB C18 | Gradient of Acetic Acid, Methanol, and Acetonitrile | Fluorescence (FLD) with pre-column derivatization | Recoveries of 79.3–114.0% for various sulfonamides. nih.gov |
Gas Chromatography (GC) is less commonly used for the direct analysis of sulfonamide metabolites like Sulfadimethoxine N4-Acetate due to their low volatility and thermal instability. creative-proteomics.comresearchgate.net Direct injection into a GC system would require high temperatures that could lead to the degradation of the analyte before detection.
To overcome this limitation, derivatization is a mandatory prerequisite for GC analysis. gcms.czmdpi.com This chemical process modifies the analyte to increase its volatility and thermal stability. youtube.com For sulfonamides and their N4-acetyl metabolites, alkylation is a common derivatization strategy. gcms.cz One documented procedure involves converting the compounds into their N1-methyl derivatives using diazomethane. researchgate.net This allows the derivatized analytes to be volatilized and separated on a GC column, such as one packed with 3% OV 101 on Gaschrom Q. researchgate.net Although feasible, the additional sample preparation steps and the availability of more direct LC-based methods mean that GC is generally reserved for specific applications or when LC-MS is unavailable. nih.govresearchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass Spectrometry (MS) is an indispensable tool in metabolite research, providing detailed information on the mass and structure of molecules. When coupled with chromatographic separation, it offers unparalleled specificity and sensitivity for identifying and confirming the presence of compounds like this compound, even at trace levels. researchgate.netijpras.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). ijpras.com This precision allows for the determination of the elemental composition of an unknown or target compound. thermofisher.com For this compound (C₁₄H₁₆N₄O₅S), the expected exact mass of its protonated molecule [M+H]⁺ is 353.0914. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure this mass with high accuracy, distinguishing it from other isobaric compounds that may have the same nominal mass but a different elemental formula. ijpras.comnih.gov This capability is crucial for the confident, non-targeted identification of metabolites in complex samples and for confirming the identity of transformation products in environmental fate studies. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the protonated molecular ion of this compound (the precursor ion, m/z 353.09) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, charged fragments (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of the parent compound, sulfadimethoxine (precursor ion [M+H]⁺ at m/z 311.08), is well-studied. It commonly produces a product ion at m/z 156.01, corresponding to the 4-aminobenzenesulfonyl moiety [C₆H₆NO₂S]⁺. nih.govlcms.cz Another significant fragment appears at m/z 108, resulting from the loss of SO₂ from the m/z 156 ion. For this compound, similar core fragments are expected. The addition of the acetyl group (42 Da) to the aniline (B41778) nitrogen alters the fragmentation pathways. While the N-acetylated version of the m/z 156 ion (at m/z 198) might be formed, cleavage of the S-N bond would still be a dominant pathway, potentially leading to fragments of the dimethoxypyrimidine ring. The specific pattern of product ions serves as a structural fingerprint, allowing for definitive identification. nih.gov
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Fragment Identity/Origin |
|---|---|---|---|
| Sulfadimethoxine | 311.08 | 156.01, 108.04 | [C₆H₆NO₂S]⁺ (sulfanilamido ion) and subsequent loss of SO₂ |
| This compound | 353.09 | 198.02 (Predicted), 156.01, 108.04 | Predicted N-acetylated sulfanilamido ion and fragments from parent structure |
The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for the quantitative analysis of this compound. nih.govnih.gov This hyphenated technique leverages the superior separation power of HPLC (or Ultra-High-Performance Liquid Chromatography, UPLC) with the high selectivity and sensitivity of MS/MS detection. researchgate.net
LC-MS/MS methods are routinely used to quantify sulfonamides and their metabolites in a wide array of challenging matrices, including animal tissues, milk, wastewater, and soil. nih.govnih.govnih.govacgpubs.org The typical workflow involves sample extraction, chromatographic separation on a C18 column, and detection using an MS/MS instrument operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the instrument is programmed to specifically monitor the transition from the precursor ion of this compound (m/z 353.09) to one or more of its unique product ions. This high specificity minimizes matrix interference and allows for accurate quantification at very low concentration levels, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. nih.gov
The following table presents examples of LC-MS/MS method parameters and performance data from various research applications.
| Matrix | LC Column | Ionization Mode | LOD / LOQ | Recovery (%) |
|---|---|---|---|---|
| Swine Muscle | Not specified | Thermospray (positive ion) | LOD: <25 µg/kg | Not specified |
| Fish Fillet | Not specified | ESI Positive | CCα: <100.2 ng/g | ~100% |
| Drinking Water | C18 column | ESI Positive | LOQ: 0.03-0.63 ng/L | 50.1-114.9% |
| Soil | Not specified | ESI Positive | LOQ: 1.0 ng/g | >45% |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules, making it invaluable in the identification of metabolites of parent compounds like Sulfadimethoxine. nih.govmdpi.com The N4-acetylated metabolite, this compound, can be unequivocally identified by analyzing its NMR spectrum and comparing it to the parent compound. NMR provides detailed information about the chemical environment of individual atoms, primarily protons (¹H NMR) and carbon atoms (¹³C NMR).
In a typical ¹H NMR spectrum, the introduction of an acetyl group at the N4 position of Sulfadimethoxine results in the appearance of a new singlet signal corresponding to the methyl protons of the acetate (B1210297) group. Concurrently, the chemical shifts of the aromatic protons on the benzene (B151609) ring adjacent to the N4-acetylamino group are altered due to the change in the electronic environment.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental for more complex metabolite structures or when signals overlap in 1D spectra. nih.gov A COSY experiment reveals proton-proton coupling networks, helping to piece together molecular fragments. nih.gov An HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. By employing these advanced NMR methods, researchers can confirm the precise location of metabolic modifications and fully characterize the structure of metabolites like this compound. nih.govresearchgate.net
Below is a table representing typical NMR spectral data that would be used in the identification of this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.2 | Singlet | Protons of the N4-acetyl group |
| ¹H | ~3.9 | Singlet | Protons of the methoxy (B1213986) groups on the pyrimidine (B1678525) ring |
| ¹H | ~5.9 | Singlet | Proton of the pyrimidine ring |
| ¹H | ~7.7 | Doublet | Aromatic protons ortho to the N4-acetylamino group |
| ¹H | ~8.0 | Doublet | Aromatic protons ortho to the sulfonyl group |
| ¹³C | ~25 | Carbon of the N4-acetyl methyl group | |
| ¹³C | ~56 | Carbons of the methoxy groups | |
| ¹³C | ~118 | Aromatic carbons ortho to the N4-acetylamino group | |
| ¹³C | ~129 | Aromatic carbons ortho to the sulfonyl group | |
| ¹³C | ~168 | Carbonyl carbon of the N4-acetyl group |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Application of Stable Isotope Labeling in Metabolic Pathway Tracing
Stable isotope labeling is a highly effective technique used to trace the metabolic fate of a drug and elucidate its biotransformation pathways. nih.govnih.gov This method involves replacing one or more atoms in the drug molecule with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov When a stable isotope-labeled version of Sulfadimethoxine is administered, it follows the same metabolic routes as the unlabeled drug. researchgate.net
The key advantage of this technique is that the labeled drug and its metabolites can be distinguished from their unlabeled, endogenous counterparts by mass spectrometry (MS) due to their mass difference. nih.govresearchgate.net For instance, if Sulfadimethoxine is labeled with ¹³C, any metabolite formed, including this compound, will also contain the ¹³C label. When analyzed by LC-MS, the mass spectrum of the labeled metabolite will show a characteristic mass shift compared to the unlabeled molecule, confirming its origin from the administered drug. elsevierpure.com
This approach provides unparalleled insights into metabolic wiring. nih.gov Researchers can track the incorporation of the label into various downstream products, providing definitive evidence of metabolic pathways. frontiersin.orgumn.edu For example, administering ¹³C-labeled Sulfadimethoxine and subsequently detecting ¹³C-labeled this compound in biological samples confirms that N4-acetylation is a metabolic pathway for this drug. Recent advancements have focused on late-stage labeling of sulfonamides, which allows for the efficient synthesis of stable isotope-labeled (SIL) compounds from the parent drug, facilitating their use as internal standards and tracers in metabolic studies. chemrxiv.org
Development and Validation of Bioanalytical Assays for this compound
The development and validation of robust bioanalytical assays are critical for the quantitative determination of this compound in biological matrices such as plasma, urine, or tissue. iajps.comresearchgate.net These assays, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic and metabolic studies. researchgate.netnih.gov The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose, adhering to guidelines set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goveuropa.eunih.gov
A full validation of a bioanalytical method involves assessing several key parameters. europa.eunih.gov
Selectivity and Specificity : The assay must be able to unequivocally differentiate and quantify the analyte (this compound) from endogenous matrix components and other potential interferences. europa.eujapsonline.com This is typically evaluated by analyzing at least six different blank matrix sources. europa.eu
Accuracy and Precision : Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter between repeated measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. nih.gov The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ). japsonline.com
Calibration Curve : The relationship between the instrument response and the analyte concentration must be established. A calibration curve is generated using a series of standards over the expected concentration range. slideshare.net
Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu
Recovery : The efficiency of the extraction process for the analyte and internal standard from the biological matrix is determined.
Stability : The stability of this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov
The table below summarizes the typical validation parameters and their acceptance criteria for bioanalytical assays.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from matrix components. | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the internal standard. europa.eu |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ). japsonline.com |
| Precision | Reproducibility of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). japsonline.com |
| Linearity & Range | To define the quantifiable concentration range. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration. | Analyte signal should be at least 5 times the blank signal; must meet accuracy and precision criteria. europa.eu |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | To ensure analyte integrity during sample handling and storage. | Mean concentration within ±15% of the baseline measurement. nih.gov |
| Recovery | Efficiency of the sample extraction procedure. | Should be consistent, precise, and reproducible. |
Biological and Clinical Implications of Sulfadimethoxine N4 Acetate Formation
Impact of N4-Acetylation on Sulfadimethoxine (B1681780) Pharmacological Activity
The antibacterial efficacy of sulfonamides like sulfadimethoxine is dependent on their structural similarity to para-aminobenzoic acid (PABA). patsnap.comnih.gov This resemblance allows the drug to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis. patsnap.comwikipedia.org Folic acid is a vital precursor for the synthesis of DNA, RNA, and proteins, and its inhibition halts bacterial growth and replication. patsnap.commsdmanuals.com
A key structural feature for this competitive inhibition is the unsubstituted para-amino group on the benzene (B151609) ring. uomus.edu.iq The process of N4-acetylation modifies this crucial group, converting it to an acetamido group. This alteration effectively eliminates the compound's antibacterial properties. biopharmanotes.comresearchgate.net Research confirms that the N4-acetylated metabolites of sulfonamides are devoid of microbial activity. biopharmanotes.comresearchgate.net
| Acetylator Phenotype | Sulfadimethoxine Half-Life (hours) | N4-Acetylsulfadimethoxine Half-Life (hours) |
| Fast | 27.8 ± 4.2 | 41.3 ± 5.2 |
| Slow | 36.3 ± 5.4 | 53.5 ± 8.5 |
| Data from a study on the pharmacokinetics of sulfadimethoxine in humans, demonstrating the impact of acetylation rate on drug and metabolite clearance. nih.gov |
Metabolite-Mediated Drug-Drug Interactions
Sulfadimethoxine N4-Acetate is not merely an inert byproduct; it can actively participate in drug-drug interactions. Its high protein-binding capacity and its influence on the enzymes responsible for its own formation can alter the disposition of the parent drug and other co-administered substances. nih.govnih.gov
The N-acetyltransferase (NAT) enzymes, particularly NAT1 and NAT2, are responsible for the acetylation of many drugs and xenobiotics, including sulfonamides. nih.govnih.gov Inhibition of this enzyme system can lead to significant drug-drug interactions. If a co-administered drug inhibits NAT activity, the metabolism of sulfadimethoxine to its N4-acetate metabolite will be reduced. nih.gov This would lead to higher and more prolonged plasma concentrations of the active parent drug, potentially increasing the risk of concentration-dependent side effects. Conversely, the presence of other drugs that are also substrates for NAT can lead to competitive inhibition, affecting the metabolic rates of all involved compounds. nih.gov
The N4-acetate metabolite can directly influence the pharmacokinetics of the parent sulfadimethoxine. A key mechanism for this interaction is competition for plasma protein binding sites. Both sulfadimethoxine and its N4-acetyl metabolite are highly bound to plasma proteins, with N4-acetylsulfadimethoxine exhibiting approximately 99% protein binding. nih.gov
Research in rabbits has demonstrated a significant interaction between sulfadimethoxine and the drug bucolome (B1662748). nih.gov Co-administration of bucolome led to a marked increase in the serum concentration of N4-acetylsulfadimethoxine. This elevated level of the metabolite, with its high affinity for protein binding, displaced the parent sulfadimethoxine from its binding sites. nih.gov This displacement resulted in a higher concentration of free, unbound parent drug, which in turn significantly increased its volume of distribution and total body clearance. nih.gov The study further confirmed this mechanism by showing that direct co-administration of N4-acetylsulfadimethoxine with the parent drug produced the same effects on its distribution and clearance. nih.gov
Role of this compound in Idiosyncratic Drug Reactions and Toxicity Research
Idiosyncratic drug reactions are rare, unpredictable adverse events that are not explained by the known pharmacological action of a drug. acpjournals.orgnih.gov For sulfonamides, these reactions can be severe, manifesting as fever, skin rashes, and toxicity to organs such as the liver and bone marrow. nih.govnih.govacpjournals.org Research suggests that these reactions are not caused by the parent drug itself but by reactive metabolites formed through alternative metabolic pathways. acpjournals.orgresearchgate.net
The formation of this compound plays a crucial, albeit indirect, role in this toxicity. The N-acetylation pathway is generally considered a detoxification route. However, individuals who are "slow acetylators" have a reduced capacity to metabolize sulfonamides via this pathway. nih.govnih.govacpjournals.org This diminished N-acetylation shunts a greater proportion of the parent drug down an alternative oxidative pathway, primarily mediated by cytochrome P450 enzymes (like CYP2C9). nih.govresearchgate.net
This oxidative pathway generates chemically reactive and potentially toxic metabolites, such as arylhydroxylamines (e.g., sulfamethoxazole (B1682508) hydroxylamine) and their further oxidation products, nitroso derivatives. researchgate.netacs.orgvin.com These reactive metabolites are implicated as the primary mediators of sulfonamide-induced idiosyncratic reactions. nih.govacs.org They can covalently bind to cellular proteins, forming neoantigens that can trigger a T-cell-mediated immune response, leading to cytotoxicity and hypersensitivity reactions. nih.govacs.orgvin.com Therefore, being a slow acetylator is a significant risk factor for developing idiosyncratic reactions to sulfonamides because it favors the formation of these harmful oxidative metabolites over the more benign N4-acetate. nih.govacpjournals.org
While the N4-acetate metabolite is not directly implicated in immune-mediated idiosyncratic reactions, its reduced solubility compared to the parent drug means it can contribute to other forms of toxicity, such as crystalluria (the formation of crystals in the urine), which can potentially lead to kidney damage if fluid intake is inadequate. uomus.edu.iqpatsnap.com
Association with Acetylator Phenotypes and Adverse Events
The formation of this compound is intrinsically linked to an individual's acetylator phenotype, a genetically determined trait that dictates the rate at which certain drugs are metabolized by N-acetyltransferase (NAT) enzymes. This metabolic variation leads to distinct pharmacokinetic profiles between individuals, categorized as either "fast" or "slow" acetylators.
Research has demonstrated that the acetylator phenotype significantly influences the half-life of both the parent compound, sulfadimethoxine, and its N4-acetylated metabolite. In a study on human subjects, fast acetylators exhibited a shorter half-life for sulfadimethoxine compared to slow acetylators (27.8 ± 4.2 hours versus 36.3 ± 5.4 hours). nih.gov Similarly, the half-life of the this compound conjugate was also shorter in fast acetylators (41.3 ± 5.2 hours) than in their slow acetylator counterparts (53.5 ± 8.5 hours). nih.gov This indicates a more rapid formation and subsequent elimination of the metabolite in individuals with a fast acetylator phenotype.
While direct evidence linking this compound to adverse events is specific, the broader class of sulfonamides provides a clear association between acetylator status and the incidence of adverse effects. For instance, studies with sulphasalazine have shown that slow acetylators experience adverse effects that are more pronounced and appear earlier than in rapid acetylators. nih.gov These effects are generally attributed to the accumulation of a metabolite, sulphapyridine. nih.gov This principle highlights how genetic polymorphisms in acetylation can influence drug metabolite concentrations, which in turn correlates with the risk of adverse events. nih.govresearchgate.net The key determinant for many sulfonamide-related allergic responses is the N4 arylamine group, which is the site of acetylation. nih.gov
Table 1: Comparative Pharmacokinetics of Sulfadimethoxine and its N4-Acetate Metabolite in Different Acetylator Phenotypes
| Parameter | Compound | Fast Acetylators (Mean ± SD) | Slow Acetylators (Mean ± SD) |
|---|---|---|---|
| Half-life (t½) | Sulfadimethoxine | 27.8 ± 4.2 hours | 36.3 ± 5.4 hours |
| Half-life (t½) | this compound | 41.3 ± 5.2 hours | 53.5 ± 8.5 hours |
Data sourced from Vree et al. (1990). nih.gov
Comparative Toxicity of Metabolites vs. Parent Compound
The process of N4-acetylation is a significant pathway in the metabolism of sulfonamides, often altering the biological activity and toxicity profile of the parent compound. For many xenobiotics, acetylation is a detoxification step that facilitates excretion. However, the relationship is not always straightforward, and metabolites can sometimes exhibit their own toxicological properties or act as intermediates in the formation of more reactive, toxic species.
For sulfonamides, toxicity can manifest as hypersensitivity reactions, and a key structural feature implicated in these responses is the N4 arylamine group. nih.gov The acetylation of this group to form this compound modifies this structure, which can alter its potential to elicit an allergic response.
This compound as a Biomarker in Metabolism Studies
This compound serves as a valuable biomarker in pharmacokinetic and metabolism research, providing a direct window into the activity of N-acetyltransferase enzymes. The measurement of this metabolite in plasma or urine allows researchers to characterize metabolic pathways and understand inter-species or inter-individual variations in drug handling. nih.gov
The extent of N4-acetylation of sulfadimethoxine varies considerably across different species, making its measurement a useful tool in comparative pharmacology. For example, in rabbits and guinea pigs, this compound is the primary metabolite found in urine. nih.gov In contrast, dogs excrete the drug mainly unchanged, while rats excrete roughly equal amounts of the parent drug and its N4-acetyl derivative. nih.gov In humans and rhesus monkeys, N1-glucuronidation is the more dominant metabolic pathway, though N4-acetylation still occurs. nih.govnih.gov These differences highlight the utility of quantifying this compound to probe species-specific metabolic capacities.
Furthermore, the concentration of this compound has been used to study the influence of environmental factors on drug metabolism. In aquatic species, for instance, temperature has been shown to affect the pharmacokinetics of sulfonamides and their metabolites. mdpi.com By measuring the levels of the N4-acetyl metabolite, researchers can assess how external conditions impact the metabolic functions of an organism. Therefore, this compound is not just a metabolic byproduct but a critical indicator used to phenotype metabolic pathways, compare drug disposition across species, and evaluate the physiological impact of environmental variables. nih.govmdpi.com
Table 2: Major Urinary Metabolites of Sulfadimethoxine in Various Species
| Species | Primary Metabolic Pathway / Major Metabolite |
|---|---|
| Human | N1-glucuronidation (Sulfadimethoxine N1-glucuronide) |
| Rhesus Monkey | N1-glucuronidation (Sulfadimethoxine N1-glucuronide) |
| Rabbit | N4-acetylation (this compound) |
| Guinea Pig | N4-acetylation (this compound) |
| Rat | Unchanged drug and N4-acetylation are both significant |
| Dog | Excreted mainly as the unchanged parent drug |
Data sourced from Adamson et al. (1970). nih.gov
Environmental Fate and Ecological Research of Sulfadimethoxine N4 Acetate
Occurrence and Detection of Sulfadimethoxine (B1681780) N4-Acetate in Environmental Compartments
While N4-acetylation is a major metabolic pathway for sulfadimethoxine, specific data on the environmental concentrations of Sulfadimethoxine N4-Acetate are limited, with many studies focusing on the parent compound. researchgate.net However, research on other sulfonamides and their acetylated metabolites provides insights into the likely presence of this compound in various environmental matrices.
Presence in Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are significant conduits for the entry of pharmaceutical compounds and their metabolites into the environment. Although direct quantitative data for this compound in WWTP effluents are scarce, studies have shown that N4-acetylated metabolites of other sulfonamides are detected in wastewater. For instance, research on sulfamethoxazole (B1682508) has identified its N4-acetyl metabolite in WWTP effluents, indicating that these metabolites are not completely removed during the treatment process. It is plausible that this compound is also present in the effluents of WWTPs, particularly those receiving wastewater from agricultural areas where sulfadimethoxine is used. Subsurface constructed wetlands have been investigated as a method for removing sulfonamides and their N4-acetyl metabolites from WWTP effluent, showing some efficiency in their removal. researchgate.net
Detection in Soil and Aquatic Environments
The primary route of entry for this compound into terrestrial ecosystems is through the application of manure from medicated animals to agricultural lands. researchgate.net Once in the soil, the fate of this metabolite is influenced by various factors. Studies on other sulfonamides have shown that their N4-acetylated metabolites can be detected in soil. For example, in the top layer of manured grassland plots, 10 to 25% of sulfadimidine was found to be transformed into its acetyl-metabolite. fao.org This suggests that this compound is likely to be present in soils amended with manure from animals treated with sulfadimethoxine.
From the soil, this compound has the potential to leach into groundwater or be transported via runoff into surface waters, thus entering aquatic environments. The persistence of sulfonamides in soil and irrigation water, with half-lives ranging from days to weeks, indicates a potential for ongoing release into aquatic systems. nih.gov In fish, N4-acetylation has been identified as a major metabolic pathway for sulfonamides. For example, in grass carp, the N4-acetyl metabolite of sulfadiazine (B1682646) was found to be produced in the liver and excreted from the kidney, suggesting that aquatic organisms can also be a source of these metabolites in their environment. nih.gov
Degradation Kinetics and Pathways in Environmental Matrices
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical degradation.
Biodegradation Processes
Biodegradation is a key process in the removal of organic contaminants from the environment. While specific studies on the biodegradation kinetics of this compound are limited, research on its parent compound, sulfadimethoxine, provides valuable insights. The degradation of sulfadimethoxine in manure and soil is significantly influenced by microbial activity. researchgate.netusda.gov It is plausible that the acetyl group of this compound can be cleaved by microbial enzymes, a process known as deacetylation, which would transform the metabolite back into the parent compound, sulfadimethoxine. This "reactivation" has been observed for other N-acetylated sulfonamides. The biodegradation of sulfonamides can be enhanced in the presence of specific bacterial consortia. uea.ac.uk
Photodegradation and Chemical Degradation Pathways
Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway for sulfonamides in aquatic environments. Studies on the photodegradation of N4-acetylated metabolites of other sulfonamides, such as N4-acetylsulfadiazine, N4-acetylsulfamethazine, and N4-acetylsulfamethoxazole, have identified two major formation pathways: the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). uea.ac.uk It is highly probable that this compound undergoes similar photodegradation pathways. The degradation of sulfadimethoxine itself has been shown to be influenced by UV-C/H2O2 systems, leading to hydroxylation as a primary reaction. researchgate.net
Chemical degradation, such as hydrolysis, can also contribute to the breakdown of these compounds. While many sulfonamides are relatively stable to hydrolysis under neutral and alkaline conditions, some degradation has been observed under acidic conditions (pH 2.0). tum.de
Influence of Environmental Factors on Degradation (e.g., pH, moisture, presence of manure)
Several environmental factors can significantly influence the degradation rate of sulfonamides and their metabolites.
pH: The pH of the environmental matrix can affect both the chemical stability and the microbial degradation of sulfonamides. For some sulfonamides, degradation is more rapid in acidic conditions. tum.de The sorption and transport of sulfonamides in soil are also influenced by pH, which in turn affects their availability for degradation. nih.gov The photocatalytic degradation rate of sulfonamides can also be significantly affected by the pH of the solution. nih.gov
Moisture: Soil moisture content plays a crucial role in the degradation of sulfadimethoxine. Increased moisture can enhance degradation by increasing the dissolution of the compound and making it more available for microbial breakdown. researchgate.net Studies on sulfadimethoxine in manure-amended soil have shown that its degradation is effectively enhanced with increasing moisture content.
Presence of Manure: The application of manure can have a dual effect on the fate of sulfonamides. On one hand, manure introduces these compounds into the soil. On the other hand, the organic matter and microbial communities in manure can accelerate their degradation. researchgate.net The degradation of sulfadimethoxine is significantly faster in manure-amended soil compared to non-amended soil. researchgate.net However, the presence of manure can also increase the attenuation of sulfonamides in soil, likely through a combination of microbial transformation and irreversible sorption. nih.gov The degradation of sulfonamides in animal manures is also influenced by temperature, with different optimal temperatures for degradation observed in swine and chicken manure. researchgate.net
Sorption and Leaching Potential in Soil and Sediments
The mobility and distribution of this compound in the environment are governed by its sorption (adhesion to soil and sediment particles) and leaching (movement through the soil profile with water) potential. While data specific to this compound is scarce, the behavior of the parent compound, sulfadimethoxine, provides significant insights.
Sulfonamides, as a class, are generally considered to have low sorption coefficients, making them relatively mobile in soil environments. nih.gov Studies on sulfadimethoxine have shown that its sorption is influenced by soil properties such as organic carbon content and pH. nih.gov Research indicates that sulfadimethoxine tends to adsorb more strongly in soils with higher organic carbon content. Conversely, as soil pH increases, the sorption of sulfonamides tends to decrease because they dissociate into their anionic (negatively charged) form, which is more readily repelled by negatively charged soil particles.
The Freundlich isotherm model is often used to describe the sorption behavior of sulfonamides in soil. The Freundlich adsorption coefficient (Kf) quantifies the extent of adsorption.
Table 1: Freundlich Adsorption Coefficients (Kf) for Sulfadimethoxine in Various Soils
| Soil Type | Organic Carbon (%) | pH | Kf [µg1-1/n(cm3)1/ng-1] |
|---|---|---|---|
| Dongbei black soil | 5.45 | 6.1 | 4.39 |
| Wuxi paddy soil | 2.51 | 6.4 | 3.87 |
| Jiangxi red soil | 1.34 | 4.6 | 2.11 |
| Nanjing yellow-brown soil | 1.05 | 6.2 | 1.15 |
| Shaanxi tide soil | 0.88 | 8.1 | 0.42 |
Data sourced from studies on the parent compound, sulfadimethoxine.
The relatively low Kf values suggest that sulfadimethoxine is weakly adsorbed in many soil types, indicating a high potential for mobility. This mobility implies a significant risk of leaching into groundwater. The presence of acetylated metabolites of other sulfonamides has been confirmed in groundwater, which supports the hypothesis that these metabolites, likely including this compound, can leach through the soil profile. researchgate.net The degradation of sulfadimethoxine is significantly slower in soil compared to manure, suggesting that once it leaches into the soil, it may persist for longer periods. nih.gov
Ecological Impact and Environmental Risk Assessment of this compound
The ecological impact of this compound is a key component of its environmental risk assessment. The risk is determined by both the inherent toxicity of the compound to various organisms and the level of exposure in the environment. While comprehensive risk assessments for the N4-acetate metabolite are not available, data on sulfadimethoxine and other acetylated sulfonamides highlight potential areas of concern.
The potential for adverse effects on organisms not targeted by the antibiotic is a critical consideration. Studies have evaluated the toxicity of the parent compound, sulfadimethoxine, to a range of aquatic organisms.
Research has shown that microalgae are generally more sensitive to sulfadimethoxine than cladocerans (water fleas). For instance, the 72-hour median effective concentration (EC50) for the growth inhibition of the freshwater microalga Chlorella vulgaris was 50.6 mg/L, while the 48-hour median lethal concentration (LC50) for the cladoceran Daphnia magna was 180 mg/L.
Table 2: Toxicity of Sulfadimethoxine to Various Aquatic Organisms
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time |
|---|---|---|---|---|
| Freshwater Microalga | Chlorella vulgaris | 72-h EC50 (Growth Inhibition) | 50.6 | 72 hours |
| Marine Microalga | Isochrysis galbana | 72-h EC50 (Growth Inhibition) | 39.3 | 72 hours |
| Cladoceran | Daphnia magna | 48-h LC50 (Survival) | 180 | 48 hours |
| Cladoceran | Daphnia similis | 48-h LC50 (Survival) | 427 | 48 hours |
| Cladoceran | Daphnia magna | 21-d EC50 (Reproduction) | 10.4 | 21 days |
| Fish | Oryzias latipes (Medaka) | - | No significant toxicity up to 1000 mg/L | - |
Data sourced from studies on the parent compound, sulfadimethoxine.
Importantly, studies on other sulfonamides have indicated that acetylated metabolites can sometimes be more toxic than the parent compounds. For example, N4-acetyl sulfapyridine (B1682706) was found to be more toxic to the bioluminescent bacterium Vibrio fischeri than sulfapyridine itself. nih.govresearchgate.net This finding suggests that the acetylation process does not necessarily result in detoxification and that this compound could potentially pose a significant, and possibly greater, ecological risk than its parent compound.
Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. This can lead to the concentration of the substance in the organism's tissues over time.
While specific bioaccumulation factors for this compound are not well-documented, related research provides valuable insights. Studies on rice plants have shown that both sulfamethoxazole (another sulfonamide) and its N4-acetyl metabolite can be taken up by the roots and transported to the shoots. nih.gov Notably, the N4-acetyl metabolite showed a higher accumulation capacity in the plant tissues. nih.gov This research also discovered that the metabolite could transform back into the parent compound within the rice plant, a finding that complicates risk assessment. nih.gov
In aquatic environments, N4-acetylation is a major metabolic pathway in fish. mdpi.com The detection of N4-acetylated metabolites at higher concentrations than the parent sulfonamides in certain fish tissues suggests that these metabolites are formed and can accumulate. mdpi.com The stability of N4-acetyl derivatives of sulfonamides in animal tissues, such as in chicken during frozen storage, has been shown to be greater than that of the parent compounds, indicating their persistence within biological systems. nih.gov
Q & A
Basic Research Questions
Q. How can researchers accurately determine the aqueous solubility of Sulfadimethoxine N4-Acetate under physiological conditions?
- Methodological Answer : Solubility can be determined using equilibrium solubility studies at pH 7.4 and 25°C. Data from the Handbook of Aqueous Solubility Data reports a solubility of 1.900E-01 g/L (5.392E-04 M) at pH 7.4, measured via shake-flask methods . Researchers should replicate these conditions using buffered solutions (e.g., phosphate buffer) and validate results via HPLC-UV or LC-MS to confirm purity and concentration.
Q. What are the key physicochemical properties of this compound relevant to pharmacokinetic studies?
- Answer : Critical properties include molecular weight (352.37 g/mol), melting point (352.37°C), and logP (estimated from structural analogs). Solubility data at physiological pH (see Table 1) and stability in biological matrices (e.g., plasma) should be assessed via accelerated stability testing under varying temperatures (4°C, 25°C, 37°C) .
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
|---|---|---|---|
| Solubility (g/L) | 0.190 | pH 7.4, 25°C | |
| Molecular Weight | 352.37 g/mol | - | |
| Melting Point | 352.37°C | - |
Q. Which analytical techniques are suitable for quantifying this compound and its metabolites in biological samples?
- Answer : Shielded column liquid chromatography (LC) with UV detection is validated for simultaneous quantification of Sulfadimethoxine and its N4-acetyl metabolites. Ethanol-acetic acid (97:3 v/v) extraction followed by LC separation at 270 nm provides sensitivity ≤0.1 µg/mL . For complex matrices, LC-MS/MS with isotopically labeled internal standards is recommended to minimize matrix effects .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in literature be resolved?
- Answer : Discrepancies often arise from variations in pH, temperature, or crystallization solvents. Researchers should:
Replicate experiments using standardized buffers (e.g., USP phosphate buffers).
Characterize polymorphs via X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Cross-validate results with orthogonal methods (e.g., gravimetric analysis vs. HPLC) .
Q. What experimental design optimizes the stability of this compound in long-term storage for in vitro studies?
- Answer : Conduct accelerated stability studies under ICH guidelines:
- Store aliquots at -20°C (lyophilized) or 4°C (solution) in amber vials to prevent photodegradation.
- Assess degradation products monthly via LC-MS. A 2015 study noted <5% degradation over 6 months at -20°C in inert atmospheres .
Q. How do researchers distinguish between N4-acetyl metabolites and parent compounds in pharmacokinetic assays?
- Answer : Use tandem mass spectrometry (MS/MS) with selective ion transitions. For example:
- Parent compound: m/z 353 → 108 (characteristic fragment).
- N4-acetyl metabolite: m/z 395 → 150.
- Validate specificity via spiked blank matrices and compare retention times with synthetic standards .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Nonlinear regression (e.g., Hill equation) models EC50/IC50 values. For non-normal distributions, use non-parametric tests (Mann-Whitney U). Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy. Replicate experiments ≥3 times to account for biological variability .
Research Communication & Synthesis
Q. How should researchers structure a manuscript to highlight the significance of this compound in antimicrobial resistance studies?
- Answer : Follow CONSORT guidelines for clarity:
- Abstract : State the hypothesis, methods (e.g., LC-MS quantification), key results (e.g., metabolite accumulation in liver), and implications for resistance mechanisms .
- Discussion : Contrast findings with prior studies on sulfonamide acetyltransferases, emphasizing novel insights (e.g., enzyme kinetics of acetylation) .
Q. What strategies ensure rigorous literature synthesis when reviewing this compound’s environmental persistence?
- Answer : Systematically categorize sources into conceptual buckets:
Degradation Pathways: Hydrolysis rates, photolysis data.
Ecotoxicity: LC50 values in aquatic models.
Analytical Challenges: Detection limits in environmental samples.
Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
